3-Bromo-4-methyl-isothiazole
Overview
Description
3-Bromo-4-methyl-isothiazole is a chemical compound with the CAS Number: 1174132-75-2 . It has a molecular weight of 178.05 and is a colorless liquid .
Synthesis Analysis
The synthesis of isothiazoles, including 3-Bromo-4-methyl-isothiazole, involves a wide range of selective transformations . The strategies for the synthesis of isothiazole-containing molecules include ring-forming reactions such as intramolecular cyclization, (4+1)-heterocyclization, (3+2)-heterocyclization, and syntheses by ring transformations . Isothiazoles can also be synthesized by ring functionalization reactions, including nucleophilic substitution, cross-coupling, and side-chain functionalization .Molecular Structure Analysis
The IUPAC name for 3-Bromo-4-methyl-isothiazole is the same . The InChI code is 1S/C4H4BrNS/c1-3-2-7-6-4(3)5/h2H,1H3 .Chemical Reactions Analysis
The chemistry of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle .Physical And Chemical Properties Analysis
3-Bromo-4-methyl-isothiazole is a colorless liquid . It has a molecular weight of 178.05 .Scientific Research Applications
Mass Spectrometry of Isothiazoles : A study reported the mass spectra of several isothiazoles, including 3-(halophenyl)isothiazoles, highlighting characteristic fragmentation patterns based on different substituents at the 4-position. This research is significant for understanding the chemical behavior of isothiazoles in mass spectrometric analysis (Naito, 1968).
Nucleophilic Reactions in Isothiazoles : Another study investigated the reaction mechanism between methylthiolate and 4-bromo-3-methylamino-isothiazole 1,1-dioxide using computational methods. This research contributes to the understanding of nucleophilic reactions involving isothiazole compounds (Contini, Clerici, Sironi & Trimarco, 2005).
Synthesis and Halogenation of Isothiazolones : Studies on the synthesis of isothiazolones from dithiodipropionamides and the halogenation of these compounds provide insights into the chemical synthesis and modification of isothiazole derivatives, which is valuable for various chemical applications (Lewis, Miller, Hausman & Szamborski, 1971).
Antiviral Properties of Isothiazole Derivatives : A study on the synthesis of 3-methylthio-5-aryl-4-isothiazolecarbonitriles demonstrated these compounds' broad antiviral spectrum, particularly against human rhinovirus, enteroviruses, and measles virus. This highlights the potential therapeutic applications of isothiazole derivatives in antiviral drug development (Cutrì, Garozzo, Siracusa, Castro, Tempera, Sarvà & Guerrera, 2002).
Conversion of Isothiazoles into Pyrazoles : Research on the transformation of isothiazoles to pyrazoles using hydrazine provides valuable knowledge for the chemical manipulation and utility of isothiazole compounds in synthesizing new chemical structures (Ioannidou & Koutentis, 2009).
Safety And Hazards
Future Directions
The field of isothiazoles is being intensively developed, with current strategies for the synthesis of isothiazole-containing molecules and key directions of studies in this field of heterocyclic chemistry being discussed . Considerable attention is paid to chlorinated isothiazoles and strategies for their use in the synthesis of biologically active substances .
properties
IUPAC Name |
3-bromo-4-methyl-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-2-7-6-4(3)5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCSBZGLVJFKPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSN=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696024 | |
Record name | 3-Bromo-4-methyl-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methyl-isothiazole | |
CAS RN |
1174132-75-2 | |
Record name | 3-Bromo-4-methyl-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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